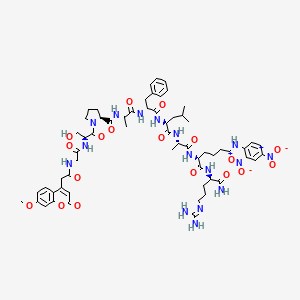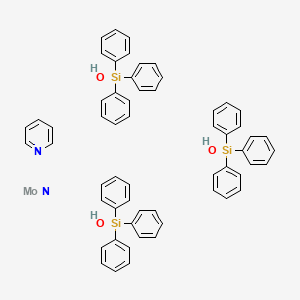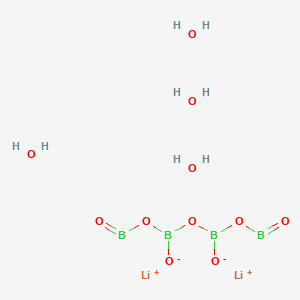
Chlorobis(ethylene)iridium(I) Dimer
Descripción general
Descripción
Chlorobis(ethylene)iridium(I) Dimer is a chemical compound that contains iridium, chlorine, and ethylene. It is a dimeric complex that consists of two iridium atoms linked by two bridging chlorine atoms and coordinated to two ethylene ligands . It is commonly used as a catalyst in organic synthesis, particularly in the hydrogenation of unsaturated organic compounds .
Synthesis Analysis
The synthesis of Chlorobis(ethylene)iridium(I) Dimer involves the use of an iridium complex with a hydrocarbon-based ligand. The reaction vessel is opened periodically to vent excess ethylene pressure. The solvent is then reduced, and ethylene is bubbled through for 5 minutes .Molecular Structure Analysis
The molecule consists of two bridging chloride ligands and four ethylene ligands . The molecular formula is C8H16Cl2Ir2 and the molecular weight is 567.55 .Chemical Reactions Analysis
Chlorobis(ethylene)iridium(I) Dimer is used as a catalyst in various reactions. It is involved in C-H Activation, C-X (Non-Halogen) Bond Formation, and C-H Bond Activation Reaction .Physical And Chemical Properties Analysis
Chlorobis(ethylene)iridium(I) Dimer is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature below 0°C. It is sensitive to air and heat .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Chlorobis(ethylene)iridium(I) Dimer is widely used as a catalyst in organic synthesis. It is particularly effective in the hydrogenation of unsaturated organic compounds, where it facilitates the addition of hydrogen to double or triple bonds within the organic molecules, thus converting them into saturated compounds .
Asymmetric 1,4-Addition
This compound serves as a precursor to rhodium(I) norbornadiene catalysts used in asymmetric 1,4-addition reactions. These reactions are crucial for creating chiral centers in molecules, which is important for the production of enantiomerically pure pharmaceuticals .
C-H Bond Activation
The dimer is also involved in C-H bond activation processes. This application is significant in the field of catalysis as it allows for the direct functionalization of hydrocarbons, which are typically unreactive, thus opening up new pathways for chemical synthesis .
Dimerization of Ethylene
Another notable application is its role in catalyzing the dimerization of ethylene to produce 1-butene. This reaction is an essential step in the production of linear alpha olefins, which are key intermediates in the manufacture of detergents, lubricants, and polyethylene .
Carboxylation of Arenes
Chlorobis(ethylene)iridium(I) Dimer is used in the carboxylation of arenes via C-H bond activation. This process is important for introducing carboxyl groups into aromatic compounds, which can be further utilized in various chemical transformations .
Synthesis of Enantioenriched Gem-Diaryl Sulfonates
The compound is instrumental in synthesizing enantioenriched gem-diaryl sulfonates through asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds. These sulfonates are valuable intermediates in organic synthesis and pharmaceutical research .
Safety and Hazards
Chlorobis(ethylene)iridium(I) Dimer can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
ethene;iridium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDBTYHWLDKQG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Ir2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorobis(ethylene)iridium(I) Dimer | |
CAS RN |
39722-81-1 | |
| Record name | Chlorobis(ethylene)iridium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)

![[Rucl(P-cymene)((R)-tolbinap)]CL](/img/structure/B1516203.png)




